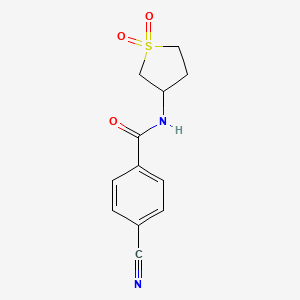

4-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide, also known as CCT018159, is a small molecule inhibitor that has been studied for its potential use in the treatment of cancer. This compound has shown promising results in preclinical studies, and researchers are continuing to investigate its potential as a therapeutic agent.

Applications De Recherche Scientifique

Anti-Tubercular Agents

The compound has been used in the design and synthesis of novel derivatives that have shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The derivatives were found to be non-toxic to human cells, indicating their potential for further development .

Antiviral Activity

Indole derivatives, which can be synthesized from the compound, have shown antiviral activity . These derivatives have been used in the preparation of various bioactive compounds, including antiviral agents .

Anti-Inflammatory Agents

Indole derivatives have also been associated with anti-inflammatory activity . The compound could potentially be used in the synthesis of these derivatives, contributing to the development of new anti-inflammatory drugs .

Anticancer Agents

The compound has been used in the synthesis of derivatives that have shown growth inhibitory activity against various tumor cell lines . This suggests its potential use in the development of new anticancer drugs .

Antioxidant Agents

The compound has been associated with antioxidant activity . This suggests its potential use in the development of new antioxidant drugs .

Organic Light-Emitting Diodes (OLEDs)

The compound has been used in the synthesis of iridium complexes that have shown promising results in OLED devices . The complexes displayed high emission energy, high photophysical quantum yields, longer triplet lifetimes, and better electrochemical and thermal stabilities .

Mécanisme D'action

Target of Action

The primary target of the compound 4-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

4-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide acts as an activator of GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels by 4-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide affects the GPCR signaling pathways . The downstream effects of this interaction include modulation of cell excitability, which can have various physiological implications .

Pharmacokinetics

The pharmacokinetic properties of 4-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide, including its absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability . The compound has been found to display nanomolar potency as a GIRK1/2 activator with improved metabolic stability .

Result of Action

The molecular and cellular effects of 4-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide’s action include the activation of GIRK channels and the subsequent changes in cell excitability . This can potentially influence various physiological processes, such as pain perception, epilepsy, reward/addiction, and anxiety .

Propriétés

IUPAC Name |

4-cyano-N-(1,1-dioxothiolan-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c13-7-9-1-3-10(4-2-9)12(15)14-11-5-6-18(16,17)8-11/h1-4,11H,5-6,8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYANQCVVWUFQFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Chlorophenoxy)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2719378.png)

![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2719380.png)

![1-[4-[4-(2,3-Dihydroindol-1-yl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2719384.png)

![[2-(Cyclopentylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2719385.png)

![4-tert-butyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2719391.png)

![2-Chloro-N-[2-(3-hydroxyoxan-3-yl)ethyl]acetamide](/img/structure/B2719398.png)

![6-[(5-acetyl-2-methoxybenzyl)thio]-N-(2-furylmethyl)benzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2719400.png)

![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2719401.png)